Pyrrolo[2,1-c][1,2,4]triazine-3,4-dione belongs to the bridged bicyclic heterocycle category, classified under IUPAC as tetrahydropyrrolo[2,1-c][1,2,4]triazine-3,4,8(2H)-trione [2]. Its structural taxonomy includes:
1S/C6H7N3O3/c10-3-1-2-9-4(3)7-8-5(11)6(9)12/h4,7H,1-2H2,(H,8,11)) [2]. Table 1: Hydrogen-Bonding Capabilities of Pyrrolo-Triazine-Dione Motifs
| Position | Functional Group | H-Bond Role | Biological Significance |
|---|---|---|---|
| N2 | Secondary amine | Donor | Binds kinase hinge regions |
| C3=O | Lactam carbonyl | Acceptor | Anchors to catalytic sites |
| C4=O | Urea-like carbonyl | Acceptor | Stabilizes protein loops |
| N8 (in derivatives) | Hydroxyl | Donor/Acceptor | Enhances solubility |
The medicinal exploration of 1,2,4-triazines began with simple monocycles like 6-azauracil (1,2,4-triazine-3,5-dione), investigated for antimetabolite activity in the 1950s [6]. Key evolutionary milestones include:
Table 2: Evolution of Key Pyrrolo-Triazine Therapeutics
| Compound (Approval Year) | Core Structure | Therapeutic Target | Structural Advancement |
|---|---|---|---|
| Brivanib alaninate (2011) | Pyrrolo[2,1-f][1,2,4]triazine | VEGFR-2/FGFR1 | First FDA-approved pyrrolotriazine drug |
| Remdesivir (2020) | C-Nucleoside analog | SARS-CoV-2 RNA polymerase | Demonstrates scaffold versatility |
| Avapritinib (2020) | 4-Amino-pyrrolotriazine | PDGFRα exon 18 mutants | Validates kinase selectivity |
| c-Met/VEGFR-2 inhibitors (Preclinical) | Dione derivatives | Dual kinase inhibition | Optimized hydrogen-bonding topology |
The saturated pyrrolo[2,1-c][1,2,4]triazine-3,4-dione scaffold offers strategic advantages in drug design:
Table 3: Bioactive Pyrrolo-Triazine-Dione Derivatives and Targets
| Compound Structure | Biological Target | Key Activity | Reference |
|---|---|---|---|
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolyl analog | Influenza A neuraminidase | IC~50~ 4 µg/mL; SI 188 | [4] |
| Hydroxy-substituted pyrrolo[2,1-c]triazinedione | c-Met/VEGFR-2 | Dual kinase inhibition (IC~50~ <10 nM) | [7] |
| 7-Bromo-2-(methylsulfanyl) derivative | Antiviral C-nucleoside precursors | Broad-spectrum RdRp inhibition | [10] |
The structural plasticity and targeted bioactivity of pyrrolo[2,1-c][1,2,4]triazine-3,4-dione underscore its potential as a privileged scaffold in oncology and antiviral research. Ongoing innovations focus on stereoselective synthesis and prodrug derivatization to enhance membrane permeability [2] [7].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: